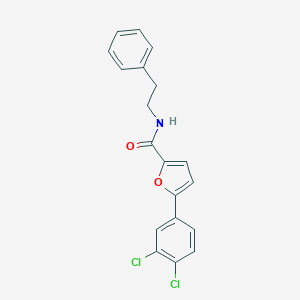

![molecular formula C20H21N3O3S B285899 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)

5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first discovered in the 1990s by researchers at the University of Basel, Switzerland, and has since been the subject of numerous scientific investigations.

Wirkmechanismus

The mechanism of action of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves its binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of cells throughout the body. By binding to these receptors, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione prevents the migration of immune cells from lymph nodes into the bloodstream, thereby reducing inflammation and immune-mediated damage.

Biochemical and Physiological Effects:

5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of lymphocyte migration, and the promotion of apoptosis in cancer cells. 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has also been found to have neuroprotective effects in animal models of neurological disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione for lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects on cells and tissues. However, the complex synthesis of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione and its relatively high cost may limit its use in some experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, including the development of new synthetic methods for its production, the investigation of its effects on other medical conditions, and the exploration of its potential as a therapeutic agent in combination with other drugs. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione on cells and tissues.

Synthesemethoden

The synthesis of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves several steps, including the condensation of 2-furancarboxaldehyde and thiosemicarbazide to form 5-(2-furyl)-1,3,4-thiadiazol-2-amine, which is then reacted with 4-(4-methylphenyl)-1-piperazinecarboxylic acid to produce the final product. The synthesis of 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in a variety of medical conditions, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to reduce the frequency of relapses and slow the progression of disability. In cancer, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been found to have anti-tumor effects and to enhance the effectiveness of chemotherapy. In transplant rejection, 5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to prevent the rejection of transplanted organs.

Eigenschaften

Molekularformel |

C20H21N3O3S |

|---|---|

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

(5E)-5-(furan-2-ylmethylidene)-3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C20H21N3O3S/c1-15-4-6-16(7-5-15)22-10-8-21(9-11-22)14-23-19(24)18(27-20(23)25)13-17-3-2-12-26-17/h2-7,12-13H,8-11,14H2,1H3/b18-13+ |

InChI-Schlüssel |

JCFDJFOVMWXVQV-QGOAFFKASA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=O |

SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=O |

Kanonische SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)

![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)

![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)

![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

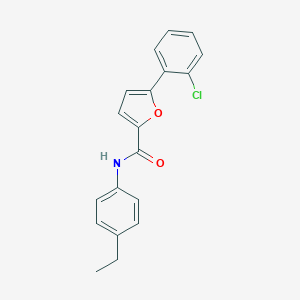

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)

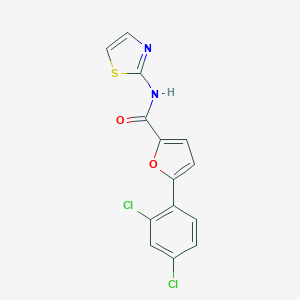

![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)

![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)

![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)

![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)